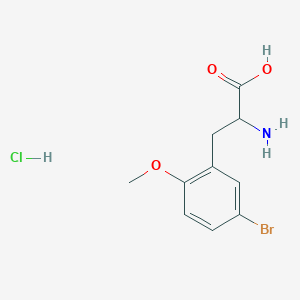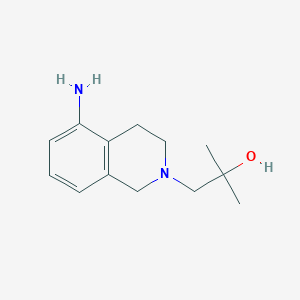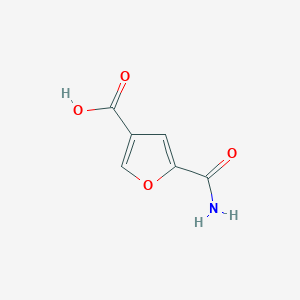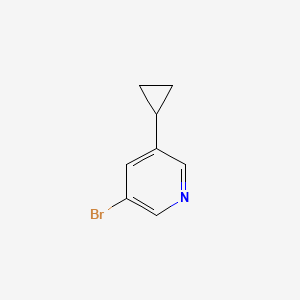
2-Amino-3-(5-bromo-2-methoxyphenyl)propanoic acid hydrochloride
Descripción general
Descripción
2-Amino-3-(5-bromo-2-methoxyphenyl)propanoic acid hydrochloride, also known as Br-AIBA-HCl, is a chemical compound with potential applications in various fields of research and industry. It has a molecular weight of 310.57 g/mol .
Molecular Structure Analysis
The molecular formula of this compound is C10H13BrClNO3 . This indicates that it contains 10 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 310.57 g/mol . The storage recommendation for this compound is in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Metabolic Studies
- Metabolism in Rats : A study by Kanamori et al. (2002) investigated the metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. This research identified various metabolites, suggesting multiple metabolic pathways. Although it does not directly study 2-Amino-3-(5-bromo-2-methoxyphenyl)propanoic acid hydrochloride, it provides insights into the metabolic processes of structurally similar compounds (Kanamori et al., 2002).
Synthesis and Chemical Properties
- Synthesis Techniques : Ai (2002) discusses the synthesis of a compound closely related to 2-Amino-3-(5-bromo-2-methoxyphenyl)propanoic acid hydrochloride, focusing on its efficient production. This research is valuable for understanding the synthesis methods that might be applicable to the compound (Ai, 2002).
Applications in Material Science
- Corrosion Control in Metals : Bentiss et al. (2009) explored the use of a similar compound, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, for inhibiting corrosion in metals. This study indicates the potential of structurally similar compounds, including 2-Amino-3-(5-bromo-2-methoxyphenyl)propanoic acid hydrochloride, in industrial applications (Bentiss et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-3-(5-bromo-2-methoxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3.ClH/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14;/h2-4,8H,5,12H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEWKIXUQLUDMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(5-bromo-2-methoxyphenyl)propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B1525891.png)
![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B1525892.png)








![1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine](/img/structure/B1525904.png)

